REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1([C:15]2[N:20]=[C:19]([CH:21]3[CH:25]([C:26](=[S:28])[NH2:27])[CH2:24][CH2:23][N:22]3[C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH:18]=[C:17]([CH3:36])[N:16]=2)[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH2:7]([O:6][C:4]([C:3]1[N:27]=[C:26]([CH:25]2[CH2:24][CH2:23][N:22]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH:21]2[C:19]2[CH:18]=[C:17]([CH3:36])[N:16]=[C:15]([N:10]3[CH:14]=[CH:13][N:12]=[CH:11]3)[N:20]=2)[S:28][CH:2]=1)=[O:5])[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=NC(=CC(=N1)C1N(CCC1C(N)=S)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to rt
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)C1C(N(CC1)C(=O)OC(C)(C)C)C1=NC(=NC(=C1)C)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |